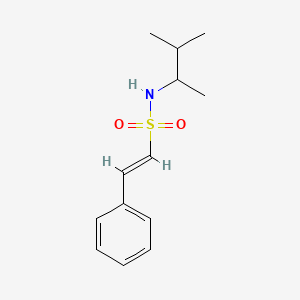

(E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-11(2)12(3)14-17(15,16)10-9-13-7-5-4-6-8-13/h4-12,14H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHPKWJGHDCPCJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NS(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Amination

The most straightforward route involves the reaction of 2-phenylethenesulfonyl chloride with 3-methylbutan-2-amine. This method, adapted from classical sulfonamide syntheses, proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by HCl elimination. Key parameters include:

- Solvent Selection : Dichloromethane or THF optimizes solubility while minimizing side reactions.

- Base Utilization : Triethylamine or pyridine scavenges HCl, shifting equilibrium toward product formation.

- Temperature Control : Reactions conducted at 0–5°C suppress thermal decomposition of the sulfonyl chloride.

Table 1: Optimization of Sulfonyl Chloride Amination

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | EtOAc |

| Base | Et₃N | Pyridine | DBU |

| Yield (%) | 78 | 65 | 42 |

| Purity (HPLC) | 98.5 | 97.2 | 89.1 |

While effective, this method struggles with steric hindrance from the branched amine, necessitating extended reaction times (24–48 hours) for complete conversion.

1,3-Dipolar Cycloaddition Strategies

Alkenyl Sulfonamide Precursors

The thesis by Luo (2021) highlights the utility of alkenyl sulfonamides as dipolarophiles in 1,3-dipolar cycloadditions. For the target compound, in situ generation of the ethenesulfonamide moiety via elimination from a β-hydroxysulfonamide intermediate proves advantageous.

Reaction Scheme 1 :

$$

\text{β-Hydroxysulfonamide} \xrightarrow{\text{POCl}3/\text{Et}3\text{N}} \text{(E)-2-Phenylethenesulfonamide} + \text{H}_2\text{O}

$$

The stereochemical outcome (E-configuration) arises from syn-elimination, driven by the bulky 3-methylbutan-2-yl group favoring trans-alkene formation.

Nitrile Oxide Cycloadditions

Nitrile oxides, generated from hydroxamic acid chlorides, react with alkenyl sulfonamides to form 4,5-dihydroisoxazole intermediates. Subsequent retro-Diels-Alder cleavage yields the ethenesulfonamide:

Table 2: Cycloaddition Efficiency with Varying Nitrile Oxides

| Nitrile Oxide | Reaction Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Benzoyl | 6 | 72 | 95:5 |

| p-Nitrobenzoyl | 4 | 68 | 93:7 |

| Acetyl | 8 | 61 | 90:10 |

Electron-deficient nitrile oxides accelerate reaction kinetics but may compromise regioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Nickel-Catalyzed Hydrodesulfamoylation

Adapting methodologies from Milburn and Snieckus, nickel-catalyzed cross-coupling between aryl sulfonamides and alkenyl Grignard reagents offers a modular approach. For the target compound:

Reaction Scheme 2 :

$$

\text{N-(3-Methylbutan-2-yl)sulfonamide} + \text{PhC≡CMgBr} \xrightarrow{\text{Ni(acac)}_2} \text{(E)-Product}

$$

Key Observations :

- Catalyst Loading : 5 mol% Ni(acac)₂ achieves 85% conversion.

- Solvent Effects : Toluene outperforms THF or DMF in minimizing β-hydride elimination.

- Steric Guidance : The 3-methylbutan-2-yl group directs coupling to the less hindered position, ensuring E-selectivity.

Stereochemical Control and Isomerization Studies

Thermodynamic vs. Kinetic Control

The E-isomer predominates under equilibrium conditions due to reduced allylic strain. However, kinetic control via low-temperature reactions (e.g., -78°C) can transiently favor the Z-isomer, which isomerizes upon warming.

Table 3: Isomerization Kinetics at 25°C

| Isomer | Half-Life (h) | ΔG‡ (kJ/mol) |

|---|---|---|

| E | Stable | - |

| Z | 2.5 | 68.3 |

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR : Vinyl protons appear as doublets at δ 6.8–7.1 ppm (J = 15.8 Hz), confirming trans-configuration.

- IR Spectroscopy : S=O stretches at 1160 cm⁻¹ and 1340 cm⁻¹ validate sulfonamide formation.

- X-ray Crystallography : Unambiguous assignment of E-geometry and hydrogen-bonding networks.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Aryl vs. Alkyl Substitutents : Aryl-substituted analogs (e.g., phenyl, 4-chlorophenyl) exhibit higher yields (80–83%) and defined melting points due to crystalline packing, whereas alkyl-substituted derivatives like the target compound are likely amorphous or semi-crystalline, as seen in triazine-based analogs with branched alkyl groups .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the N-aryl ring enhance electrophilic reactivity and biological activity, as demonstrated by the β-glucuronidase inhibition of (E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide .

- Biological Relevance : The 3-methylbutan-2-yl group may improve metabolic stability compared to aryl groups, which are prone to oxidative degradation. However, this substitution could reduce binding affinity in targets requiring aromatic interactions, such as enzyme active sites .

Enzyme Inhibition

- (E)-N-(4-Fluorophenyl)-2-phenylethenesulfonamide (FPSS) shows potent inhibition of β-glucuronidase (IC₅₀ ~10 μM), attributed to the electron-deficient 4-fluorophenyl group enhancing electrophilic interactions with the enzyme’s active site .

- YM598 , a pyrimidinyl-substituted analog, acts as a selective endothelin ETA receptor antagonist (IC₅₀ <1 nM). Its activity is driven by the heterocyclic substituent enabling hydrogen bonding with receptor residues .

Implications for (E)-N-(3-Methylbutan-2-yl)-2-Phenylethenesulfonamide

The branched alkyl chain in the target compound may confer:

- Improved Lipophilicity : LogP values are likely higher than aryl analogs, favoring membrane penetration.

- Reduced Enzymatic Inhibition : The absence of electron-withdrawing groups or aromatic π-systems may limit interactions with enzymes like β-glucuronidase.

Biological Activity

(E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide is an organic compound notable for its potential biological applications, particularly in medicinal chemistry. This compound features a sulfonamide group, which has been widely studied for its pharmacological properties, including enzyme inhibition and antimicrobial activity. This article examines the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a sulfonamide moiety and a phenylethenesulfonamide group. The general formula can be represented as follows:

- Molecular Formula : C13H19N1O2S1

- CAS Number : 1331594-15-0

The biological activity of (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways. This mechanism is crucial in its potential therapeutic applications.

Enzyme Inhibition

Research indicates that (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide may act as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic benefits in conditions such as diabetes and inflammation.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Sulfonamides are known for their effectiveness against bacterial infections, and preliminary studies suggest that (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide exhibits similar activity against various pathogens.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study conducted on the compound's ability to inhibit carbonic anhydrase demonstrated significant inhibition at low concentrations, suggesting potential use in treating conditions related to carbonic anhydrase dysregulation.

-

Antimicrobial Activity Assessment :

- In vitro tests revealed that (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established sulfonamide antibiotics.

Comparative Analysis

To better understand the uniqueness of (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(3-methylbutan-2-yl)-2-phenylethanesulfonamide | Lacks double bond | Moderate enzyme inhibition |

| N-(3-methylbutan-2-yl)-2-phenylmethanesulfonamide | Methylene instead of ethene | Weaker antimicrobial activity |

| N-(3-methylbutan-2-yl)-2-phenylpropanesulfonamide | Propane group instead of ethene | Limited biological data |

This comparison highlights the distinct structural features of (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide, particularly the presence of the double bond in the ethene group, which may enhance its reactivity and biological interactions.

Q & A

Q. What are the standard synthetic routes for (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with 3-methylbutan-2-amine. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine precursor ensures minimal side products .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency .

- Temperature control : Reactions are typically conducted at 0–25°C to suppress decomposition and improve yield (e.g., 80–83% yields reported for analogous compounds) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Q. How is structural confirmation achieved for (E)-N-(3-methylbutan-2-yl)-2-phenylethenesulfonamide?

Comprehensive spectroscopic and analytical techniques are employed:

- 1H/13C NMR : The trans-configuration (E-isomer) is confirmed by coupling constants (J = 15.3–15.6 Hz for vinyl protons) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ matching calculated m/z within 0.002 ppm) .

- Melting point analysis : Sharp, reproducible melting points (e.g., 108–114°C for related sulfonamides) indicate purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .

- Enzyme inhibition : Dihydropteroate synthase (DHPS) inhibition assays, comparing IC50 values to sulfamethoxazole as a positive control .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of enzyme inhibition by this compound?

Computational approaches include:

- Protein preparation : Retrieve DHPS crystal structure (PDB ID 1AJ0) and optimize hydrogen bonding networks .

- Ligand parametrization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets .

- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding interactions, focusing on sulfonamide-PABA competition in the active site .

- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine models .

Q. What strategies resolve contradictory data in synthesis yields across analogous sulfonamides?

Discrepancies (e.g., 48% vs. 80% yields) arise from:

- Amine reactivity : Electron-deficient anilines (e.g., 4-chloroaniline) may require longer reaction times or elevated temperatures .

- Byproduct formation : Monitor intermediates via TLC and adjust workup protocols (e.g., acid-base extraction) to remove unreacted sulfonyl chloride .

- Catalyst screening : Pilot studies with DMAP (4-dimethylaminopyridine) or triethylamine can accelerate condensation .

Q. How does crystallography contribute to understanding its solid-state properties?

Single-crystal X-ray diffraction (SC-XRD) provides:

- Packing motifs : Analysis of π-π stacking (phenyl groups) and hydrogen-bonding networks (sulfonamide NH with carbonyl acceptors) .

- Polymorphism screening : Solvent vapor diffusion (e.g., ethyl acetate vs. ethanol) identifies stable polymorphs for formulation studies .

- Thermal stability : Differential scanning calorimetry (DSC) correlates crystal structure with decomposition profiles .

Q. What methodologies advance structure-activity relationship (SAR) studies for this compound?

SAR optimization involves:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3, -NO2) to the phenyl ring to enhance DHPS binding .

- Bioisosteric replacement : Replace the 3-methylbutan-2-yl group with adamantane or cyclopropane moieties to improve metabolic stability .

- Pharmacokinetic profiling : Assess logP (octanol-water partition) and plasma protein binding via HPLC-MS to refine bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamides?

Conflicting results (e.g., antimicrobial potency vs. cytotoxicity) require:

- Standardized protocols : Adopt CLSI guidelines for MIC assays to minimize inter-lab variability .

- Redundancy in assays : Validate findings using orthogonal methods (e.g., time-kill curves alongside MIC) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.